![molecular formula C27H26N2O5S B2594493 2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide CAS No. 902278-56-2](/img/structure/B2594493.png)
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
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Description
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide, also known as EMCA, is a synthetic compound that has been studied for its potential applications in scientific research. EMCA is a member of the quinoline family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
A study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, in human and rat liver microsomes. This research could provide insights into the metabolic pathways and potential toxicological profiles of related quinoline derivatives, highlighting the complex activation pathways that could lead to carcinogenic products. The study identifies specific cytochrome P450 isoforms involved in the metabolism, suggesting potential areas for further research on related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Aspects and Properties of Quinoline Derivatives
Karmakar et al. (2007) explore the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides. The research provides valuable information on the crystalline structures, gel formation, and fluorescence properties of quinoline derivatives, which could be pertinent to developing new materials or biological probes based on similar chemical frameworks (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Pharmacological Studies
Bhambi et al. (2010) detail the synthesis of novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, highlighting their potential biological activities. This research underscores the synthetic strategies and biological evaluations that could be applicable to similar quinoline derivatives, potentially informing drug discovery efforts or pharmacological studies (Bhambi, Sain, Salvi, Sharma, & Talesara, 2010).
properties
IUPAC Name |
2-[6-ethyl-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-19-7-14-24-23(15-19)27(31)25(35(32,33)22-12-5-18(2)6-13-22)16-29(24)17-26(30)28-20-8-10-21(34-3)11-9-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGIJXMFSKPDMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-ethyl-4-oxo-3-tosylquinolin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide |
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